Superior Binding Affinity and Broader Target Engagement Compared to 4EGI-1
4E1RCat inhibits eIF4E:eIF4G interaction with an IC50 of 3.2–4 μM, representing an approximately 6- to 8-fold higher potency than 4EGI-1, which binds eIF4E with a Kd of 25 μM [1][2]. Critically, 4E1RCat additionally blocks the eIF4E:4E-BP1 interaction, a target engagement profile that 4EGI-1 does not exhibit . This dual inhibition mechanism is supported by competitive binding assays showing that 4E1RCat displaces both eIF4G and 4E-BP1 from eIF4E, whereas 4EGI-1 selectively disrupts only the eIF4E:eIF4G complex [1].
| Evidence Dimension | Inhibition of eIF4E:eIF4G binding (IC50) and eIF4E:4E-BP1 interaction |
|---|---|
| Target Compound Data | IC50 = 3.2–4 μM for eIF4E:eIF4G; also inhibits eIF4E:4E-BP1 |
| Comparator Or Baseline | 4EGI-1: Kd = 25 μM for eIF4E binding; inhibits eIF4E:eIF4G only |
| Quantified Difference | ~6- to 8-fold greater potency; additional inhibition of eIF4E:4E-BP1 interaction |
| Conditions | Cell-free translation assays; competitive binding assays with recombinant eIF4E/eIF4G/4E-BP1 proteins |
Why This Matters
The dual-target engagement and higher potency enable more complete eIF4F complex disruption at lower compound concentrations, reducing off-target risks and providing distinct mechanistic utility not achievable with 4EGI-1.
- [1] Cencic R, et al. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F. Proc Natl Acad Sci USA. 2011;108(3):1046-1051. View Source
- [2] Moerke NJ, et al. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G. Cell. 2007;128(2):257-267. View Source
